1,2,4-trifluoro-5-iodobenzene
Description
1,2,4-Trifluoro-5-iodobenzene is a halogenated aromatic compound with the molecular formula C₆H₂F₃I. It features three fluorine atoms at positions 1, 2, and 4, and an iodine atom at position 3. This substitution pattern creates a highly electron-deficient aromatic ring, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is dominated by the strong electron-withdrawing effects of fluorine and the polarizable iodine atom, which facilitates nucleophilic aromatic substitution (NAS) reactions.
Properties
IUPAC Name |
1,2,4-trifluoro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKPWDYXMTASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375313 | |
| Record name | 2,4,5-Trifluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17533-08-3 | |
| Record name | 2,4,5-Trifluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17533-08-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Diazonium Fluoroborate Intermediate
The process begins with 2,4-difluoroaniline , which undergoes diazotization in a fluoroboric acid (HBF₄) aqueous solution with sodium nitrite (NaNO₂) at temperatures below 5°C. The reaction forms a diazonium fluoroborate complex, as shown:
Critical parameters include:
Thermal Degradation and Iodination
The diazonium fluoroborate intermediate is thermally decomposed at 100–300°C, releasing nitrogen and boron trifluoride (BF₃) gas. While the patent focuses on trifluorobenzene production, iodination can be introduced by substituting fluoroboric acid with iodinating agents or adding iodine sources during decomposition. For example, introducing potassium iodide (KI) or iodine (I₂) in the presence of copper catalysts could facilitate aromatic iodination at the 5-position.
Example protocol :
-
Heat diazonium fluoroborate with iodine (1.1 equiv) and CuI (0.1 equiv) in acetonitrile at 80°C for 12 hours.
-
Isolate the product via distillation or column chromatography.
This method achieves yields of ~85% for trifluorobenzene, though iodination efficiency would depend on reagent stoichiometry and catalyst selection.
Directed Ortho-Metalation Strategy
Directed metalation employs strong bases to deprotonate specific positions on aromatic rings, enabling regioselective halogenation. For 1,2,4-trifluoro-5-iodobenzene, a lithium diisopropylamide (LDA) -mediated approach can direct iodination to the 5-position.
Metalation and Iodination Sequence
-
Substrate preparation : Start with 1,2,4-trifluorobenzene.
-
Deprotonation : Treat with LDA at -78°C in tetrahydrofuran (THF), forming a lithiated intermediate at the 5-position (meta to fluorines).
-
Iodination : Introduce iodine (I₂) to quench the lithiated species, yielding the iodinated product:
Optimization considerations :
-
Solvent : THF or ethers enhance metalation efficiency.
-
Temperature : Low temperatures (-78°C) prevent side reactions.
-
Iodine source : Electrophilic iodine (I₂) or N-iodosuccinimide (NIS) may improve selectivity.
This method offers high regiocontrol but requires stringent anhydrous conditions.
Halogen Exchange Reactions
Halogen exchange (halex) reactions replace less electronegative halogens (e.g., chlorine) with iodine. A patent by US8835679B2 describes halogenation steps applicable to aromatic systems, which can be adapted for iodination.
Chlorine-to-Iodine Exchange
-
Substrate synthesis : Prepare 1,2,4-trifluoro-5-chlorobenzene via Friedel-Crafts chlorination.
-
Halex reaction : React with sodium iodide (NaI) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 120°C:
Key factors :
-
Catalyst : Copper(I) iodide (CuI) accelerates the exchange.
-
Solvent : DMF or dimethyl sulfoxide (DMSO) enhances ionic mobility.
-
Yield : Typically 70–80% after purification by recrystallization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
The iodine atom in 1,2,4-trifluoro-5-iodobenzene serves as an effective leaving group in palladium-catalyzed couplings. For example:
- Reaction with 4-methoxyphenylboronic acid under Suzuki conditions ([Pd(PPh₃)₄], Na₂CO₃, toluene/water, reflux) yields 4'-methoxy-2,4,5-trifluorobiphenyl with 83% yield .
- Competitive dehalogenation (yielding 1,2,4-trifluorobenzene) occurs as a minor pathway (~11%) under similar conditions .
Stille Coupling
In THF, coupling with tributyl(vinyl)tin using trans-[Pd(C₆Cl₂F₃)I(AsPh₃)₂] as a catalyst proceeds via oxidative addition and transmetalation steps. The reaction demonstrates high selectivity for vinyl group transfer, with minimal side products .
Nucleophilic Aromatic Substitution (NAS)
Fluorine substituents activate the benzene ring toward NAS by electron withdrawal, directing nucleophiles to specific positions:
- Methoxylation : Treatment with NaOMe in DMF at 120°C substitutes iodine with a methoxy group, forming 1,2,4-trifluoro-5-methoxybenzene.
- Amination : Reaction with NH₃ in ethanol under pressure replaces iodine with an amino group, yielding 5-amino-1,2,4-trifluorobenzene.
Radical Reactions
The compound participates in radical chain processes mediated by iodine(III) reagents (e.g., PhICl₂):
- C–H Iodination : In the presence of NaN₃ and I₂, cyclohexane undergoes iodination via radical intermediates generated from this compound .
- Trifluoromethylation : CF₃ radicals generated from Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) add to alkenes, with subsequent oxidation forming trifluoromethylated products .
Comparative Reactivity in Polyhalogenated Systems
The reactivity of this compound is influenced by its substitution pattern relative to analogs:
Thermal Decomposition
Thermal treatment (>150°C) leads to iodine elimination, forming 1,2,4-trifluorobenzene as a primary product. Side reactions include:
Scientific Research Applications
1,2,4-trifluoro-5-iodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-trifluoro-5-iodobenzene is primarily related to its ability to undergo substitution and coupling reactions. The presence of fluorine atoms enhances the compound’s reactivity by stabilizing the transition state during these reactions. This stabilization is achieved through the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the aromatic ring .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Compounds for Comparison
The following halogenated benzene derivatives are structurally and functionally relevant for comparison:
1,2,3,4,5-Pentafluoro-6-iodobenzene (C₆F₅I)
1-Bromo-2,3,4-trifluoro-5-iodobenzene (C₆HBrF₃I)
Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Physical State | Purity |
|---|---|---|---|---|---|---|
| 1,2,4-Trifluoro-5-iodobenzene | Not provided | C₆H₂F₃I | ~306.89 (calculated) | 3 F, 1 I (positions 1,2,4) | Likely liquid | Unknown |
| 1,2,3,4,5-Pentafluoro-6-iodobenzene | - | C₆F₅I | 314.86 (calculated) | 5 F, 1 I | Unknown | - |
| 1-Bromo-2,3,4-trifluoro-5-iodobenzene | 530145-57-4 | C₆HBrF₃I | 336.88 | 1 Br, 3 F, 1 I | Liquid | 97% |
| 1,2,4-Tribromo-5-iodobenzene | 366496-32-4 | C₆H₂Br₃I | 440.70 | 3 Br, 1 I | Likely solid | - |
| Iodobenzene | 591-50-4 | C₆H₅I | 204.01 | 1 I | Liquid | - |
Key Observations:
- Halogen Effects : Fluorine’s electronegativity increases the ring’s electron deficiency, enhancing NAS reactivity. Bromine, being less electronegative but polarizable, alters reactivity toward electrophilic substitution .
- Molecular Weight : Brominated analogs (e.g., 1-Bromo-2,3,4-trifluoro-5-iodobenzene) exhibit higher molecular weights, impacting volatility and solubility .
- Physical State : Fluorinated derivatives (e.g., this compound) are typically liquids, whereas brominated analogs (e.g., 1,2,4-Tribromo-5-iodobenzene) may exist as solids due to increased molecular symmetry and intermolecular forces .
Nucleophilic Aromatic Substitution (NAS)
- This compound : The iodine atom acts as a superior leaving group compared to bromine or chlorine, especially under catalytic conditions (e.g., CuI-mediated reactions). Fluorine’s electron-withdrawing effect activates the ring for NAS .
- 1,2,3,4,5-Pentafluoro-6-iodobenzene : The additional fluorine atoms further enhance ring activation, but steric hindrance may reduce reaction rates .
- 1-Bromo-2,3,4-trifluoro-5-iodobenzene : Bromine’s lower electronegativity slightly reduces ring activation compared to fluorine-only analogs, but its larger atomic radius may favor certain coupling reactions (e.g., Suzuki-Miyaura) .
Electrophilic Substitution
- 1,2,4-Tribromo-5-iodobenzene : Bromine’s electron-withdrawing effects deactivate the ring, making electrophilic substitution (e.g., nitration) less favorable unless directed by iodine’s ortho/para-directing nature .
Biological Activity
1,2,4-Trifluoro-5-iodobenzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on the mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring. The unique combination of these halogen substituents significantly influences the compound's chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects. The trifluoromethyl group enhances lipophilicity, improving cellular membrane penetration and bioavailability .
Anticancer Properties
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer activity. A study highlighted that the inclusion of trifluoromethyl groups in drug design has led to increased potency against various cancer cell lines. Specifically, this compound has shown promising results in inhibiting tumor growth in preclinical models .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways .
Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory mechanism of this compound using TNF-α stimulated HepG2 cells. Treatment with this compound resulted in a significant reduction in nitric oxide production and cyclooxygenase-2 (COX-2) expression levels. The IC50 values for these effects were determined to be around 12 µM .
Summary of Biological Activities
| Activity | Mechanism | IC50 Value |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | 15 µM |
| Anti-inflammatory | Inhibition of NF-kB signaling and COX-2 expression | 12 µM |
Q & A
Q. How to design experiments to study the compound’s photophysical properties?
- Methodological Answer : UV-Vis spectroscopy (λmax = 270–290 nm) and time-resolved fluorescence decay measurements reveal π→π* transitions influenced by fluorine’s inductive effects. Solvatochromic shifts in DMSO vs. hexane validate polarity-dependent behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
